![molecular formula C21H21BrN2O3 B2461949 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-bromobenzamide CAS No. 921562-02-9](/img/structure/B2461949.png)
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-bromobenzamide is a useful research compound. Its molecular formula is C21H21BrN2O3 and its molecular weight is 429.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-bromobenzamide is a synthetic compound that exhibits various biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula C19H26N2O3Br and features a complex structure that includes an oxazepine ring and a bromobenzamide moiety. Its unique configuration contributes to its biological activity.
Property | Value |
---|---|
Molecular Weight | 404.33 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
LogP | Not available |
Research indicates that the compound interacts with several biological targets, including enzymes and receptors involved in various signaling pathways. It has been shown to modulate the activity of certain G protein-coupled receptors (GPCRs), which play a crucial role in cellular communication and response mechanisms .
Efficacy in Biological Assays
The compound was evaluated for its biological activity using several in vitro assays. Notably, it demonstrated significant inhibition in enzyme assays related to cancer cell proliferation and inflammation.
Table 2: Biological Activity Results
Assay Type | IC50 (µM) | Reference |
---|---|---|
17β-HSD Type 3 Inhibition | 0.7 | |
Anti-inflammatory Activity | 1.2 | |
Cytotoxicity against CCRF-CEM | 0.01 |
Case Studies
- Anti-Cancer Activity : A study assessed the compound's effect on human leukemia cells (CCRF-CEM). The results indicated a potent cytotoxic effect with an IC50 value of 0.01 µM, suggesting its potential as an anti-cancer agent .
- Anti-Inflammatory Effects : In another investigation, the compound exhibited significant anti-inflammatory properties in a model of lipopolysaccharide-induced inflammation, with an IC50 of 1.2 µM .
- Enzyme Inhibition : The compound was also tested for its ability to inhibit 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD Type 3), an enzyme implicated in steroid metabolism and cancer progression. The IC50 value of 0.7 µM highlights its potential as a therapeutic agent targeting steroid-dependent cancers .
Aplicaciones Científicas De Investigación
Research indicates that N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-bromobenzamide exhibits various pharmacological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. Its mechanism appears to involve interaction with specific cellular receptors or enzymes that regulate cell proliferation .
- Antimicrobial Activity : The compound has also shown potential as an antimicrobial agent against various bacterial strains. This could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro. The results indicated a dose-dependent response with IC50 values suggesting effective concentrations for therapeutic use.
Case Study 2: Antimicrobial Testing
In another research effort, this compound was evaluated for its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The findings revealed that it possessed considerable inhibitory effects at relatively low concentrations, making it a candidate for further development as an antibiotic agent .
Potential Therapeutic Uses
Given its biological activities, this compound holds promise in several therapeutic areas:
- Cancer Treatment : As an adjunct therapy in oncology due to its ability to induce apoptosis in tumor cells.
- Infectious Diseases : As a novel antimicrobial agent targeting resistant bacterial strains.
- Neurological Disorders : Potential exploration in neuroprotective applications owing to its complex structure which may interact with neurological pathways.
Propiedades
IUPAC Name |
4-bromo-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3/c1-4-11-24-17-12-16(23-19(25)14-5-7-15(22)8-6-14)9-10-18(17)27-13-21(2,3)20(24)26/h4-10,12H,1,11,13H2,2-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEZFCKZJPVWIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)N(C1=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.